molecular formula C7H5Cl3Mg B1604055 3,4-Dichlorobenzylmagnesium chloride CAS No. 61259-69-6

3,4-Dichlorobenzylmagnesium chloride

Cat. No.: B1604055
CAS No.: 61259-69-6
M. Wt: 219.8 g/mol
InChI Key: AJJLPHLTPAPJHB-UHFFFAOYSA-M
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Description

3,4-Dichlorobenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with a variety of electrophiles to form carbon-carbon bonds. This compound is typically used in the form of a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) due to its high reactivity and sensitivity to moisture .

Preparation Methods

3,4-Dichlorobenzylmagnesium chloride is synthesized through the reaction of 3,4-dichlorobenzyl chloride with magnesium metal in an anhydrous solvent such as THF or 2-MeTHF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

3,4-Dichlorobenzyl chloride+Magnesium3,4-Dichlorobenzylmagnesium chloride\text{3,4-Dichlorobenzyl chloride} + \text{Magnesium} \rightarrow \text{this compound} 3,4-Dichlorobenzyl chloride+Magnesium→3,4-Dichlorobenzylmagnesium chloride

Industrial production methods involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient formation of the Grignard reagent .

Chemical Reactions Analysis

3,4-Dichlorobenzylmagnesium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include aldehydes, ketones, esters, and halides. The major products formed depend on the specific reaction conditions and the electrophiles used .

Scientific Research Applications

3,4-Dichlorobenzylmagnesium chloride is widely used in scientific research for its ability to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. Its applications include:

    Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: Employed in the preparation of polymers and other advanced materials.

    Organic Synthesis: Utilized in the synthesis of natural products and other complex organic molecules.

Its reactivity and versatility make it a valuable tool in both academic and industrial research settings .

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic and reactive towards electrophiles. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

3,4-Dichlorobenzylmagnesium chloride can be compared with other Grignard reagents such as phenylmagnesium bromide and methylmagnesium chloride. While all these compounds are used to form carbon-carbon bonds, this compound is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in certain reactions. Similar compounds include:

  • Phenylmagnesium bromide
  • Methylmagnesium chloride
  • Ethylmagnesium bromide

These compounds differ in their reactivity and the types of products they form, making each suitable for specific synthetic applications .

Properties

IUPAC Name

magnesium;1,2-dichloro-4-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJLPHLTPAPJHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)Cl)Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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